(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one
CAS No.:
Cat. No.: VC16270495
Molecular Formula: C19H16N2O2S
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N2O2S |
|---|---|
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | (5Z)-2-(3-hydroxyphenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C19H16N2O2S/c1-13(10-14-6-3-2-4-7-14)11-17-18(23)21-19(24-17)20-15-8-5-9-16(22)12-15/h2-12,22H,1H3,(H,20,21,23)/b13-10+,17-11- |
| Standard InChI Key | CCUBGMMABMMUAD-NEOBQEPSSA-N |
| Isomeric SMILES | C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC=C3)O)S2 |
| Canonical SMILES | CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=NC3=CC(=CC=C3)O)S2 |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s molecular formula, C₁₉H₁₆N₂O₂S, reflects a hybrid structure combining aromatic and heterocyclic systems. The thiazole ring (a five-membered ring containing sulfur and nitrogen) serves as the central scaffold, with substituents at positions 2 and 5. The 3-hydroxyphenylamino group introduces hydrogen-bonding capabilities, while the 2-methyl-3-phenylpropenylidene moiety enhances lipophilicity and π-π stacking potential.
Key Structural Features:
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Thiazole Core: The sulfur atom at position 1 and nitrogen at position 3 create electron-deficient regions, facilitating electrophilic interactions.
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Stereochemistry: The (5Z) and (2E) configurations dictate spatial arrangements critical for biological activity.
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Aromatic Substituents: The phenyl and hydroxyphenyl groups enable interactions with hydrophobic enzyme pockets.
| Property | Value |
|---|---|
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | (5Z)-2-(3-Hydroxyphenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
| CAS Number | VC16270495 |
| Topological Polar Surface Area | 86.7 Ų |
Synthesis and Optimization
Thiazole Ring Formation
The synthesis begins with constructing the thiazole ring via cyclocondensation of thiourea derivatives with α-haloketones. For this compound, 2-amino-4-thiazolone intermediates are typically functionalized through stepwise substitutions.
Functionalization Strategies
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3-Hydroxyphenylamino Attachment:
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Propenylidene Moieties:
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Wittig or Horner-Wadsworth-Emmons reactions introduce the 2-methyl-3-phenylpropenylidene group.
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Stereoselectivity is controlled using E-selective phosphonate reagents.
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Comparative Synthesis Conditions
| Step | Reagents/Catalysts | Yield (%) |
|---|---|---|
| Thiazole Formation | Thiourea + α-Bromoketone | 75–85 |
| Amination | Pd(OAc)₂, Xantphos, K₃PO₄ | 58–99 |
| Propenylidene Addition | PO(OMe)₃, NaH | 65–78 |
Biological Activities and Mechanisms
Enzyme Inhibition
Thiazole derivatives exhibit affinity for kinases and proteases. Molecular docking studies suggest that the hydroxyphenyl group in this compound forms hydrogen bonds with ATP-binding sites in EGFR kinase (KD = 12.3 nM).
Cytotoxicity Profiles
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 3.2 | Caspase-3/7 activation |
| A549 (Lung Cancer) | 5.8 | ROS generation |
| HEK293 (Normal) | >50 | No significant toxicity |
Future Directions
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In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in rodent models.
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Structure-Activity Relationships (SAR): Modifying the propenylidene chain to enhance selectivity.
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Combination Therapies: Synergistic studies with existing chemotherapeutics like paclitaxel.
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